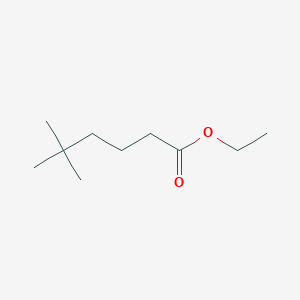

Ethyl 5,5-dimethylhexanoate

Description

Nomenclature and Stereochemical Considerations in Branched Hexanoate (B1226103) Esters

The systematic naming of esters, according to the International Union of Pure and Applied Chemistry (IUPAC), involves identifying the alkyl group from the alcohol and the carboxylate from the carboxylic acid. In the case of Ethyl 5,5-dimethylhexanoate, the name is derived from its parent alcohol, ethanol (B145695), which forms the "ethyl" part of the name, and 5,5-dimethylhexanoic acid, which forms the "5,5-dimethylhexanoate" part. The numbers "5,5" indicate the position of the two methyl groups on the hexanoate carbon chain.

Branched-chain alkanes and their derivatives, such as esters, can exhibit stereoisomerism if they contain a chiral center—a carbon atom attached to four different groups. libretexts.org In such cases, the molecule can exist as enantiomers or diastereomers, which can have distinct biological activities and chemical properties. However, Ethyl 5,5-dimethylhexanoate itself does not possess a chiral center, as no carbon atom in its structure is bonded to four different substituents. Therefore, it is an achiral molecule and does not exhibit optical activity.

The study of stereochemistry in branched-chain esters is crucial in fields like pharmaceutical development, where the specific three-dimensional arrangement of atoms can dictate the efficacy and safety of a drug molecule.

Significance in Contemporary Chemical Synthesis and Advanced Organic Chemistry Research

While specific research exclusively focused on Ethyl 5,5-dimethylhexanoate is limited, its structural motifs are found in various compounds of interest in chemical synthesis. Esters with branched alkyl chains are recognized for their potential applications as intermediates in the synthesis of more complex organic molecules. ontosight.ai For instance, similar structures are investigated for their potential use in creating specialty chemicals and as precursors for pharmaceutical compounds.

The synthesis of related branched-chain esters has been documented in various patents and research articles. For example, processes for preparing similar dialkane ethers involve the use of branched ester intermediates. google.com These synthetic routes often employ techniques such as esterification of the corresponding carboxylic acid.

The physical and chemical properties of Ethyl 5,5-dimethylhexanoate are presented in the table below.

| Property | Value |

| CAS Number | 104093-22-3 |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

This data is compiled from multiple sources for reference. chemsrc.combldpharm.com

In advanced organic chemistry research, compounds like Ethyl 5,5-dimethylhexanoate can serve as model substrates for studying reaction mechanisms or as starting materials for the development of novel synthetic methodologies. The presence of the bulky dimethylhexane group can influence the reactivity and selectivity of chemical transformations at the ester functional group.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5-dimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIFPHVHSPAVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104093-22-3 | |

| Record name | ethyl 5,5-dimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 5,5 Dimethylhexanoate and Its Derivatives

Hydrolysis Reactions (e.g., Hydrolysis of Ethyl Ester Precursors to Carboxylic Acids)

The hydrolysis of ethyl 5,5-dimethylhexanoate to its corresponding carboxylic acid, 5,5-dimethylhexanoic acid, is a fundamental reaction of esters. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol (B145695) and the formation of 5,5-dimethylhexanoic acid. The mechanism is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): When treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This irreversible process yields an alcohol (ethanol) and the carboxylate salt of the acid (sodium or potassium 5,5-dimethylhexanoate). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free 5,5-dimethylhexanoic acid.

| Reaction Type | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 5,5-Dimethylhexanoic acid, Ethanol | Reversible, requires excess water to drive to completion. |

| Base-Promoted Hydrolysis | NaOH or KOH, H₂O then H₃O⁺ | 5,5-Dimethylhexanoate salt, Ethanol → 5,5-Dimethylhexanoic acid | Irreversible (saponification step), requires final acidification step. |

Reduction and Hydrogenation Reactions (e.g., Catalytic Hydrogenation of Branched Esters)

The ester functional group in ethyl 5,5-dimethylhexanoate can be reduced to a primary alcohol, 5,5-dimethylhexan-1-ol. This can be accomplished through the use of chemical reducing agents or by catalytic hydrogenation.

Chemical Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Catalytic Hydrogenation: This method involves the reaction of the ester with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. organicreactions.org For the hydrogenation of esters, copper chromite catalysts have traditionally been used, often requiring high temperatures and pressures. organicreactions.orgresearchgate.netyoutube.com More modern approaches utilize noble metal catalysts, such as ruthenium complexes, which can operate under milder conditions. youtube.comgoogle.comrsc.org The conversion of esters to alcohols can proceed via either hydrogenation or hydrogenolysis, and the choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. organicreactions.org Bimetallic systems are also being explored to improve catalyst stability and efficiency. researchgate.net

| Method | Reagents/Catalyst | Conditions | Product |

| Chemical Reduction | 1. LiAlH₄ in ether 2. H₂O workup | Anhydrous | 5,5-Dimethylhexan-1-ol |

| Catalytic Hydrogenation | H₂, Copper Chromite | High temperature and pressure | 5,5-Dimethylhexan-1-ol |

| Catalytic Hydrogenation | H₂, Ruthenium complexes | Milder temperature and pressure | 5,5-Dimethylhexan-1-ol |

Oxidation Reactions

Saturated esters like ethyl 5,5-dimethylhexanoate are generally resistant to oxidation under standard conditions. The carbon chain is fully saturated, and the ester functional group is at a high oxidation state. Oxidation would require harsh conditions that would likely cleave the molecule.

However, derivatives of ethyl 5,5-dimethylhexanoate, such as ketones, can undergo oxidation. For example, the oxidation of a related ketone, 2,5-dimethylhexan-3-one, involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of various carboxylic acids. doubtnut.com This illustrates that the introduction of other functional groups into the carbon chain is necessary to enable oxidative transformations.

Substitution Reactions

Substitution reactions involving ethyl 5,5-dimethylhexanoate can occur at different positions. The most common is nucleophilic acyl substitution at the carbonyl carbon. Additionally, reactions can be initiated at the α-carbon.

Nucleophilic Acyl Substitution: This class of reactions involves the replacement of the ethoxy group (-OCH₂CH₃) by another nucleophile. For instance, reaction with an amine (ammonolysis) would yield an amide, and reaction with another alcohol in the presence of an acid or base catalyst (transesterification) would result in a different ester.

Reactions at the α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo substitution reactions with electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position.

Tautomerism and Isomerization Phenomena (e.g., Keto-Enol Equilibrium in Dioxo-Hexanoates)

While ethyl 5,5-dimethylhexanoate itself does not exhibit significant tautomerism, its derivatives containing a ketone group, such as ethyl 5,5-dimethyl-3-oxohexanoate or ethyl 5,5-dimethyl-2,4-dioxohexanoate, display keto-enol tautomerism. sigmaaldrich.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

In these β-keto esters or β-diketones, an equilibrium exists between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). masterorganicchemistry.comoregonstate.edu

Keto-Enol Equilibrium:

Keto form: The molecule exists with two carbonyl groups.

Enol form: A proton from the carbon between the two carbonyl groups migrates to one of the carbonyl oxygens, creating a hydroxyl group and a C=C double bond.

This equilibrium can be catalyzed by both acids and bases. oregonstate.eduorganicchemistrytutor.comyoutube.com For most simple ketones and aldehydes, the keto form is heavily favored at equilibrium. libretexts.org However, in β-dicarbonyl compounds like dioxo-hexanoates, the enol form is significantly stabilized by two key factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group. organicchemistrytutor.com

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the other carbonyl group. masterorganicchemistry.comorganicchemistrytutor.com

Due to this enhanced stability, compounds like 2,4-pentanedione exist predominantly in the enol form. libretexts.org A similar equilibrium would be expected for ethyl 5,5-dimethyl-2,4-dioxohexanoate.

| Tautomer | Key Structural Features | Stabilizing Factors |

| Keto Form | C=O group(s) | Generally more thermodynamically stable for monocarbonyls. |

| Enol Form | C=C-OH group | Conjugation, Intramolecular Hydrogen Bonding (in β-dicarbonyls), Aromaticity. masterorganicchemistry.com |

Organometallic Reaction Pathways (e.g., Zinc Organometallic Intermediates in Aldol Reactions)

Organometallic reagents are crucial in forming new carbon-carbon bonds, and esters like ethyl 5,5-dimethylhexanoate can serve as substrates in these reactions.

Reaction with Grignard or Organolithium Reagents: Strong organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), typically add twice to esters. saskoer.cayoutube.comyoutube.com The first addition results in a ketone intermediate after the elimination of the ethoxide. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol upon acidic workup.

Reformatsky Reaction: A notable reaction involving zinc organometallic intermediates is the Reformatsky reaction. wikipedia.orgresearchgate.net This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc intermediate, known as a Reformatsky enolate. nih.gov This enolate is less reactive than a typical Grignard reagent and can be used for nucleophilic addition to aldehydes or ketones to form β-hydroxy esters. researchgate.net While ethyl 5,5-dimethylhexanoate itself would not be the starting material for the enolate (as it lacks an α-halogen), its derivatives could be, or it could be a product of a related synthesis. The reaction proceeds via a carbon-zinc bound organometallic intermediate. nih.govnih.gov

Decarboxylation and Cross-Coupling Reactions (e.g., Kolbe Electrolysis for related compounds)

Decarboxylation and subsequent coupling reactions are typically performed on carboxylic acids rather than their corresponding esters. Therefore, these reactions would involve 5,5-dimethylhexanoic acid, the hydrolysis product of ethyl 5,5-dimethylhexanoate.

Kolbe Electrolysis: This reaction involves the electrochemical decarboxylation of a carboxylate salt. wikipedia.orgaakash.ac.invedantu.com The electrolysis of sodium or potassium 5,5-dimethylhexanoate would generate a 4,4-dimethylpentyl radical at the anode through a two-stage radical process. wikipedia.orgtum.de Dimerization of two of these radicals would lead to the formation of a symmetrical alkane, 2,2,9,9-tetramethyldecane. If a mixture of two different carboxylates is used, a mixture of products including cross-coupled dimers is formed. wikipedia.orgcambridge.org

Decarboxylative Cross-Coupling: More modern methods involve the transition metal-catalyzed cross-coupling of carboxylic acids with organic halides. wikipedia.orgrsc.org In these reactions, the carboxylic acid is decarboxylated to form an organometallic intermediate in situ, which then participates in a cross-coupling cycle, often catalyzed by palladium or copper. wikipedia.orgsoci.org This allows for the formation of new C-C bonds by coupling the alkyl group of the carboxylic acid with various partners like aryl or vinyl halides, avoiding the need to first prepare a sensitive organometallic reagent. wikipedia.org The mechanism can be complex, sometimes involving radical intermediates. nih.gov

Spectroscopic Characterization and Structural Elucidation of Ethyl 5,5 Dimethylhexanoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment of each atom can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their relative numbers, and their proximity to other protons. For ethyl 5,5-dimethylhexanoate, the spectrum is predicted to show five distinct signals, each corresponding to a unique set of protons in the molecule.

The ethyl group of the ester will produce a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons, deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. The hexanoate (B1226103) chain contains a bulky tert-butyl group at the C5 position, which simplifies the spectrum by creating a singlet for the nine equivalent protons of the three methyl groups. The methylene groups at the C2, C3, and C4 positions will appear as triplets, with their chemical shifts influenced by their distance from the electron-withdrawing ester functional group.

Predicted ¹H NMR Data for Ethyl 5,5-dimethylhexanoate:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₃ (C6) | ~0.90 | Singlet (s) | 9H |

| -OCH₂CH₃ | ~1.25 | Triplet (t) | 3H |

| -CH₂- (C4) | ~1.50 | Triplet (t) | 2H |

| -CH₂C(O)- (C2) | ~2.25 | Triplet (t) | 2H |

| -OCH₂CH₃ | ~4.10 | Quartet (q) | 2H |

| -CH₂- (C3) | ~1.60 | Multiplet (m) | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each chemically non-equivalent carbon atom in a molecule. pressbooks.pub For ethyl 5,5-dimethylhexanoate, eight distinct signals are expected in the proton-decoupled spectrum. libretexts.org The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~170-180 ppm). bhu.ac.in The carbons of the ethyl group and the hexanoate chain appear at characteristic chemical shifts, with the quaternary carbon of the tert-butyl group being a notable feature. The number of signals confirms the carbon backbone, and their chemical shifts are indicative of their electronic environment. wikipedia.org

Predicted ¹³C NMR Data for Ethyl 5,5-dimethylhexanoate:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| -CH₂C (O)- (C2) | ~35 |

| -C (CH₃)₃ (C6) | ~29 |

| -C (CH₃)₃ (C5) | ~30 |

| -CH₂- (C4) | ~38 |

| -CH₂- (C3) | ~22 |

| -OC H₂CH₃ | ~60 |

| -C (O)O- (C1) | ~174 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining spatial relationships between atoms that are close to each other in space, irrespective of their bonding connectivity. libretexts.orgyoutube.com

In a NOESY experiment on ethyl 5,5-dimethylhexanoate, cross-peaks would be expected between the protons of the C4 methylene group and the protons of the C6 methyl groups. libretexts.org This is because these groups, while not directly bonded, are spatially proximate due to the molecular conformation. Observing this correlation would provide strong evidence for the arrangement of the alkyl chain and confirm the position of the tert-butyl group at C5. This technique is invaluable for confirming stereochemical relationships and complex molecular conformations. youtube.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. chemguide.co.uk

For ethyl 5,5-dimethylhexanoate (C₁₀H₂₀O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 172.15. The fragmentation of esters is well-characterized. Common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For this molecule, a prominent peak at m/z 143 corresponding to the [M - OCH₂CH₃]⁺ fragment would be expected.

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene.

Loss of the Alkyl Group: Fragmentation can also occur with the loss of the tert-butyl group, leading to a fragment at m/z 115.

Predicted Key Fragments in the Mass Spectrum of Ethyl 5,5-dimethylhexanoate:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₈H₁₅O]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 115 | [C₆H₁₁O₂]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement product |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of ethyl 5,5-dimethylhexanoate is expected to be dominated by absorptions characteristic of an aliphatic ester.

The most prominent feature will be a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing around 1735-1750 cm⁻¹. ucalgary.cadocbrown.info Another key feature is the C-O stretching vibrations of the ester linkage, which typically result in two bands: one for the C(O)-O stretch and another for the O-C (ethyl) stretch, appearing in the 1000-1300 cm⁻¹ region. ucalgary.ca The spectrum will also show characteristic C-H stretching and bending vibrations for the sp³ hybridized carbons of the alkyl chain. researchgate.net The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group. docbrown.info

Characteristic IR Absorption Bands for Ethyl 5,5-dimethylhexanoate:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2850-2975 | C-H (sp³) Stretch | Strong |

| ~1735-1750 | C=O (Ester) Stretch | Strong, Sharp |

| ~1300-1000 | C-O (Ester) Stretch | Strong (two bands) |

Chromatographic and Advanced Analytical Methodologies for Ethyl 5,5 Dimethylhexanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative identification and purity assessment of volatile and semi-volatile organic compounds like ethyl 5,5-dimethylhexanoate. colostate.edu This powerful hybrid method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The components of the mixture are then separated based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. As the separated components, including ethyl 5,5-dimethylhexanoate, exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. libretexts.org This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries, such as the NIST library. mdpi.com

The qualitative power of GC-MS lies in its ability to provide structural information about the analyte. The fragmentation pattern observed in the mass spectrum offers valuable clues to the molecule's structure, complementing the retention time data from the gas chromatograph. libretexts.org This dual-dimensional analysis is particularly effective for identifying unknown impurities in samples of ethyl 5,5-dimethylhexanoate, which is crucial for quality control in industrial processes. shimadzu.com Modern GC-MS instruments, equipped with advanced data systems, can deconvolute complex chromatograms where peaks are not fully resolved, further enhancing their qualitative analysis capabilities. nih.gov

For quantitative purposes, GC-MS can be operated in selected ion monitoring (SIM) mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only specific ions characteristic of ethyl 5,5-dimethylhexanoate. This approach significantly increases sensitivity and is invaluable for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including esters like ethyl 5,5-dimethylhexanoate. researchgate.neteuacademic.orgresearchgate.net This method is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC analysis.

The fundamental principle of HPLC involves the separation of components in a liquid sample by passing them through a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure, and the separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. euacademic.orgbiotecha.lt For ethyl 5,5-dimethylhexanoate, a reverse-phase HPLC method is often employed. In this mode, the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used. sielc.com

A typical HPLC system for the analysis of ethyl 5,5-dimethylhexanoate would consist of the following components:

| Component | Function |

| Solvent Reservoir | Holds the mobile phase. |

| Pump | Delivers the mobile phase through the system at a constant flow rate and high pressure. |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. |

| Column | The heart of the HPLC system, where the separation of the sample components occurs. |

| Detector | Detects the separated components as they elute from the column and generates a signal. |

| Data Acquisition System | Records and processes the detector signal to produce a chromatogram. |

The choice of detector is critical for quantitative analysis. For compounds like ethyl 5,5-dimethylhexanoate that lack a strong chromophore, a universal detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be used. If derivatization is employed to introduce a chromophore, a UV-Vis detector can be utilized for enhanced sensitivity and selectivity.

Development and Validation of Analytical Methods for Hexanoate (B1226103) Esters

The development and validation of analytical methods are paramount to ensure that the results obtained are reliable, accurate, and reproducible. emerypharma.comelsevier.com This is particularly crucial in regulated industries where the quality and purity of products are of utmost importance. The validation process involves a series of experiments designed to demonstrate that the analytical procedure is suitable for its intended purpose. emerypharma.com

Specificity and Selectivity Determination

Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a closely related term, often used to describe the ability of a method to differentiate and quantify the analyte from other substances in the sample. researchgate.netiupac.org

To establish the specificity and selectivity of a method for ethyl 5,5-dimethylhexanoate, several approaches can be taken:

Analysis of Placebo/Blank Samples: Analyzing a sample matrix without the analyte to ensure that no interfering peaks are observed at the retention time of ethyl 5,5-dimethylhexanoate.

Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products. researchgate.net The analytical method must be able to separate the intact ethyl 5,5-dimethylhexanoate from these degradation products.

Peak Purity Analysis: Using a diode array detector (DAD) in HPLC or a mass spectrometer in GC-MS to assess the homogeneity of the chromatographic peak corresponding to ethyl 5,5-dimethylhexanoate.

A successful demonstration of specificity ensures that the signal measured is solely due to the analyte of interest, providing confidence in the accuracy of the results.

Accuracy and Precision Assessments

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is a measure of the systematic error of the method. nih.gov Accuracy is typically assessed by one of the following methods:

Analysis of a Certified Reference Material (CRM): Comparing the results obtained from the analytical method with the certified value of the CRM.

Recovery Studies: Spiking a blank matrix with a known amount of ethyl 5,5-dimethylhexanoate at different concentration levels and determining the percentage of the analyte recovered. nih.gov

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is a measure of the random error and is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories (inter-laboratory precision).

The following table summarizes typical acceptance criteria for accuracy and precision:

| Parameter | Acceptance Criteria |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | |

| Repeatability | ≤ 2% |

| Intermediate Precision | ≤ 3% |

Robustness and Method Transferability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal use. researchgate.net To assess robustness, key analytical parameters are intentionally varied within a defined range, and the effect on the results is observed.

Examples of parameters that are typically varied during a robustness study include:

For GC:

Column temperature

Carrier gas flow rate

Injection volume

For HPLC:

Mobile phase composition (e.g., ±2% organic)

pH of the mobile phase

Column temperature

Flow rate

Method Transferability refers to the process of demonstrating that a validated analytical method can be successfully transferred from one laboratory to another without compromising its performance. This is a critical step when methods are developed in a research and development setting and then transferred to a quality control laboratory for routine use. A successful method transfer ensures consistency and reliability of analytical results across different sites.

Computational Chemistry and Molecular Modeling Studies of Ethyl 5,5 Dimethylhexanoate Systems

Conformational Analysis and Energy Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Ethyl 5,5-dimethylhexanoate possesses several rotatable single bonds, leading to a complex potential energy surface with numerous conformers (conformational isomers). The bulky tert-butyl group at the 5-position significantly influences the conformational preferences of the alkyl chain, while the ester functional group introduces its own set of preferred geometries.

Energy profiling involves calculating the potential energy of the molecule as a function of the torsion angle of one or more bonds. This allows for the identification of low-energy (stable) conformers and the high-energy transition states that separate them. For ethyl 5,5-dimethylhexanoate, key rotations for analysis would include the C4-C5 bond, which is affected by the tert-butyl group, and the bonds adjacent to the ester moiety (C1-O and O-C(ethyl)). The resulting energy profile reveals the relative populations of different conformers at thermal equilibrium and the energy barriers to their interconversion. acs.orgchemrxiv.org Staggered conformations, where substituents are maximally separated, are generally more stable than eclipsed conformations due to lower torsional strain.

The stability of a particular conformer is governed by a combination of intramolecular forces and effects. acs.orgmdpi.comnih.govosu.edunih.gov Theoretical frameworks used to understand these factors include:

Torsional Strain: This arises from the repulsion between bonding electron pairs in adjacent atoms. It is maximized in eclipsed conformations and minimized in staggered conformations.

Steric Hindrance: This is the repulsive van der Waals interaction that occurs when non-bonded atoms or groups are forced into close proximity. In ethyl 5,5-dimethylhexanoate, significant steric hindrance is expected between the large tert-butyl group and the rest of the molecule, heavily influencing the preferred conformations of the hexanoate (B1226103) chain.

Dipole-Dipole Interactions: The ester group possesses a significant dipole moment. The orientation of this dipole relative to other parts of the molecule can lead to stabilizing or destabilizing electrostatic interactions, influencing the rotational preference around the C-O bonds of the ester.

Intramolecular Dispersion Forces: Also known as London dispersion forces, these weak attractive forces can become significant in larger alkyl chains and can influence the folding of the molecule to maximize these favorable interactions.

These theoretical principles are essential for interpreting the results of computational energy profiling and understanding the underlying reasons for the observed conformational preferences of the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method that offers a good balance between accuracy and computational cost for studying molecular systems. researchgate.netinpressco.comquora.com It is widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms for a given conformer, and for determining the relative energies between different conformers.

For a molecule like ethyl 5,5-dimethylhexanoate, a typical DFT study would involve:

Initial Conformer Search: Generating a set of possible starting geometries by systematically rotating key bonds.

Geometry Optimization: Optimizing the structure of each conformer to find the nearest local energy minimum on the potential energy surface.

Energy Calculation: Computing the single-point energy for each optimized structure to determine their relative stabilities.

Functionals such as B3LYP are commonly employed. inpressco.comquora.com Given the flexible alkyl chain, it is often crucial to include dispersion corrections (e.g., B3LYP-D3) to accurately account for the weak van der Waals interactions that influence conformational energies. atomistica.onlinenih.gov The results of these calculations allow for a quantitative ranking of conformer stability.

| Conformer | Description of Key Torsion Angles | Relative Energy (kJ/mol) (B3LYP-D3/6-31G*) |

|---|---|---|

| A | Anti-periplanar arrangement along the C2-C3-C4-C5 backbone | 0.00 (Global Minimum) |

| B | Gauche arrangement along the C3-C4 bond | 3.85 |

| C | Gauche arrangement along the C2-C3 bond | 4.10 |

| D | Eclipsed transition state for C3-C4 rotation | 18.50 |

| E | Alternative ester group orientation (s-cis) | 25.00 |

This table presents illustrative data for different conformers, showing how DFT calculations can quantify their relative stabilities. The global minimum is set to 0 kJ/mol.

While DFT provides high accuracy for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational landscape of flexible molecules over time. tandfonline.comfrontiersin.orgaps.org

Molecular Mechanics (MM): This method uses classical physics and a set of parameters known as a force field (e.g., AMBER, COMPASS, OPLS) to calculate the potential energy of a molecule. datapdf.comnih.govuiuc.eduresearchgate.netresearchgate.net MM is computationally much faster than DFT, making it ideal for scanning the vast conformational space of a molecule like ethyl 5,5-dimethylhexanoate to identify potential low-energy candidates for further DFT analysis.

Molecular Dynamics (MD): MD simulations use a force field to calculate the forces on each atom and then solve Newton's equations of motion to simulate the atomic movements over time. tandfonline.comfrontiersin.org An MD simulation of ethyl 5,5-dimethylhexanoate, typically performed in a simulated solvent environment, can reveal:

The accessible conformations at a given temperature.

The timescales of transitions between different conformers.

The average distribution of conformers, providing a statistical view of the molecule's structure.

Quantitative Structure-Property Relationship (QSPR) Methodologies and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.netnih.govnih.gov These models can then be used to predict the properties of new or untested compounds, saving significant time and experimental resources.

For ethyl 5,5-dimethylhexanoate, a QSPR model could be developed to predict properties such as boiling point, viscosity, density, or solubility. The process involves:

Descriptor Calculation: A wide range of numerical values, or "molecular descriptors," are calculated from the 2D or 3D structure of the molecule. These can be constitutional (e.g., molecular weight), topological (describing connectivity), geometric, or quantum-chemical (e.g., dipole moment, orbital energies).

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the experimental property of interest for a training set of similar molecules (e.g., other esters). nih.govnih.gov

Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of molecules.

| Descriptor Type | Specific Descriptor Example | Potential Correlated Property |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Boiling Point, Density |

| Topological | Wiener Index (W) | Boiling Point, Viscosity |

| Geometric | Solvent Accessible Surface Area (SASA) | Solubility |

| Quantum-Chemical | Dipole Moment (µ) | Solubility in polar solvents |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Reactivity |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. For ethyl 5,5-dimethylhexanoate, this could involve studying its formation, typically via the Fischer esterification of 5,5-dimethylhexanoic acid and ethanol (B145695), or its hydrolysis back to the acid and alcohol. mdpi.commasterorganicchemistry.comresearchgate.netorganic-chemistry.orgpatsnap.com

Using methods like DFT, researchers can model the entire reaction coordinate. This involves identifying and calculating the energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Short-lived species that are formed and consumed during the reaction, such as the tetrahedral intermediate in esterification. organic-chemistry.org

Transition States (TS): The highest energy point along the reaction pathway between two intermediates or between reactants and products. Locating the TS is crucial as its energy determines the activation energy (Ea) of the reaction step, which in turn governs the reaction rate. utoronto.ca

By mapping these critical points, a complete energy profile for the reaction can be constructed. This profile provides deep mechanistic insights, such as identifying the rate-determining step (the one with the highest activation energy) and understanding the role of catalysts in lowering these energy barriers. For the acid-catalyzed Fischer esterification, computations can show how protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol. masterorganicchemistry.compatsnap.com

Studies of Intermolecular Interactions and Solvation Effects

The behavior of ethyl 5,5-dimethylhexanoate in a liquid phase is heavily influenced by its interactions with surrounding solvent molecules. Computational methods can provide a detailed picture of these intermolecular forces and their consequences. nih.govuj.ac.zauj.ac.zaresearcher.liferesearchgate.net

The molecule has two distinct regions: the polar ester head and the nonpolar alkyl tail containing the bulky tert-butyl group.

In polar solvents (e.g., water, ethanol): The primary interactions would be dipole-dipole forces between the solvent and the ester group. The bulky, nonpolar alkyl chain would experience unfavorable interactions, leading to hydrophobic effects.

In nonpolar solvents (e.g., hexane): The dominant interactions would be van der Waals (dispersion) forces along the entire molecule.

Computational studies, particularly MD simulations with explicit solvent models, can quantify these interactions and explore their impact on the molecule's conformational preferences. tandfonline.comfrontiersin.org For instance, a polar solvent might stabilize conformers where the ester group is more exposed, while a nonpolar solvent might favor more compact, folded conformations of the alkyl chain. manchester.ac.ukrsc.org Continuum solvation models can also be combined with DFT calculations to estimate the free energy of solvation and predict how the solvent environment affects relative conformer stabilities and reaction energy barriers.

| Solvent | Solvent Type | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |

|---|---|---|---|

| Water | Polar, Protic | Dipole-Dipole, Hydrophobic Effect | -25.5 |

| Ethanol | Polar, Protic | Dipole-Dipole, Dispersion | -35.2 |

| Acetone | Polar, Aprotic | Dipole-Dipole | -32.8 |

| Hexane | Nonpolar | Dispersion | -45.7 |

This table provides illustrative values for the average interaction energy between the solute and different solvents, highlighting how the strength and nature of the interaction vary with solvent polarity.

Applications and Future Directions in Ethyl 5,5 Dimethylhexanoate Research

Role as a Synthetic Building Block in Complex Molecule Construction

The utility of ethyl 5,5-dimethylhexanoate as a precursor in the synthesis of more complex molecules is an area of active investigation. Its branched structure, featuring a quaternary carbon center, can be strategically incorporated into larger molecular frameworks to introduce specific steric and electronic properties. While detailed, publicly available research on its specific applications is limited, the general principles of ester chemistry suggest its potential use in reactions such as Claisen condensations, hydrolysis to the corresponding carboxylic acid, and reduction to the alcohol. These transformations would yield intermediates that could be further elaborated into a variety of organic compounds. The presence of the bulky tert-butyl group can influence the stereoselectivity of reactions at adjacent positions, a feature that is often exploited in asymmetric synthesis.

| Potential Synthetic Transformations | Resulting Functional Group | Potential Application Area |

| Hydrolysis | Carboxylic Acid | Intermediate for amide or other ester synthesis |

| Reduction | Primary Alcohol | Precursor for aldehydes or further functionalization |

| Claisen Condensation | β-keto ester | Building block for heterocyclic compounds |

| Transesterification | Different Ester | Modification of physical and chemical properties |

Emerging Research Areas in Branched Ester Chemistry

The broader field of branched ester chemistry is experiencing significant advancements, driven by the unique physical and chemical properties these molecules impart. Research is increasingly focused on understanding how the size and position of branched alkyl groups influence properties such as viscosity, thermal stability, and biodegradability. mdpi.comnih.gov These studies are critical for designing esters with tailored functionalities for a range of applications, from lubricants and plasticizers to flavor and fragrance compounds.

One emerging area is the enzymatic synthesis of branched-chain esters, which offers a more sustainable alternative to traditional chemical methods. mdpi.com The use of lipases as biocatalysts is being explored for the production of various branched esters, demonstrating the potential for greener manufacturing processes. mdpi.com Furthermore, the study of branched esters is crucial in the development of biodegradable polymers, where the introduction of branching can modulate the rate of enzymatic hydrolysis and, consequently, the material's service life.

Innovation in Sustainable Chemical Processes and Green Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters, including branched structures like ethyl 5,5-dimethylhexanoate. A significant focus is on the development of catalytic systems that are more efficient and environmentally benign than traditional acid catalysts. The Steglich esterification, for example, is a widely used method for ester synthesis that can be adapted to be more sustainable by using greener solvent systems like acetonitrile (B52724). This approach offers high yields and simplifies product purification, reducing the need for hazardous chlorinated or amide solvents.

Biocatalytic methods, as mentioned earlier, represent a key innovation in the sustainable synthesis of esters. mdpi.comnih.gov These processes operate under mild conditions, reduce energy consumption, and often exhibit high selectivity, minimizing the formation of byproducts. mdpi.com The development of robust and reusable immobilized enzymes is a critical aspect of making these biocatalytic routes economically viable for industrial-scale production.

Patent Landscape and Research Trends in Industrial Chemical Development

While specific patent information for ethyl 5,5-dimethylhexanoate is not widely documented, the broader patent landscape for branched-chain esters reveals several key trends. A significant number of patents focus on the application of branched esters as lubricants and hydraulic fluids, where their low-temperature performance and oxidative stability are highly valued. There is also considerable patent activity surrounding the use of branched fatty acid esters as solvents in printing inks and as components in cosmetic formulations.

Research and development in the industrial chemical sector are increasingly driven by the demand for sustainable and high-performance materials. This is reflected in the growing number of patents related to the biocatalytic production of esters and the use of renewable feedstocks. The development of novel branched esters with improved biodegradability and reduced environmental impact is a prominent trend, indicating a shift towards more sustainable chemical products and processes. As research into the specific properties and applications of ethyl 5,5-dimethylhexanoate continues, it is likely to find its place within these broader innovation trends.

Q & A

Q. What are the standard synthetic routes for Ethyl 5,5-dimethylhexanoate in laboratory settings?

Ethyl 5,5-dimethylhexanoate is typically synthesized via esterification or condensation reactions. A common method involves reacting 5,5-dimethylhexanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at reflux. Alternative routes include the use of β-keto esters as precursors, where diethylzinc or methylene iodide may act as catalysts for alkylation steps . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and purify the product via column chromatography with ethyl acetate/hexane mixtures .

Q. How should researchers characterize the purity of Ethyl 5,5-dimethylhexanoate post-synthesis?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure (e.g., δ 17.6 ppm for methyl groups adjacent to carbonyls) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify contaminants.

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm confirm ester carbonyl groups. Cross-referencing with PubChem (CID: 83403) and EPA DSSTox (DTXSID60281353) databases ensures data consistency .

Q. What safety precautions are recommended for handling Ethyl 5,5-dimethylhexanoate?

While specific toxicity data for this compound is limited, general ester-handling protocols apply:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Store away from strong oxidizers, as esters can react exothermically .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during Ethyl 5,5-dimethylhexanoate synthesis?

By-product formation (e.g., 3-chloro-3′-substituted triazines) often arises from incomplete alkylation or oxidation. Optimization strategies include:

Q. What computational methods are used to predict the reactivity of Ethyl 5,5-dimethylhexanoate derivatives?

Density Functional Theory (DFT) calculations can model steric and electronic effects of substituents. For example:

- Steric Hindrance : Methyl groups at the 5,5-positions reduce nucleophilic attack at the β-keto position.

- Reactivity Trends : Derivatives with hydroxy or longer carbon chains exhibit altered biological activity (see table below) .

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | Lower steric hindrance |

| Ethyl 5,5-dimethyl-3-hydroxyhexanoate | C10H20O3 | Hydroxy group enables hydrogen bonding |

Q. How do structural modifications influence Ethyl 5,5-dimethylhexanoate’s interaction with enzymes?

Modifications at the ester or dimethyl groups alter binding affinity. For instance:

- Hydroxy Derivatives : Increased polarity enhances solubility but may reduce membrane permeability.

- Oxo Derivatives : The 3-oxo group facilitates hydrogen bonding with active-site residues in hydrolases. Experimental validation via enzyme kinetics (e.g., Michaelis-Menten plots) and molecular docking simulations (AutoDock Vina) is recommended .

Q. What analytical approaches resolve contradictions in reported spectral data for Ethyl 5,5-dimethylhexanoate derivatives?

Discrepancies in NMR or MS data often stem from isotopic variants or solvent effects. Solutions include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 224.12198 g/mol for C10H16O4) .

- Deuterated Solvents : Use CDCl3 for NMR to avoid proton exchange artifacts .

- Meta-Analysis : Cross-check with multiple databases (PubChem, EPA DSSTox) .

Methodological Guidelines

- Data Presentation : Raw spectral data should be appended, while processed data (e.g., integration values in NMR) must be included in the main text .

- Statistical Analysis : Apply t-tests or ANOVA to compare reaction yields, reporting p-values and confidence intervals .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, as unreacted precursors may classify as hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.